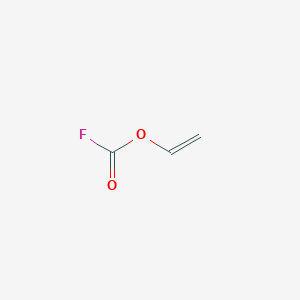
4,4'-Bis(2-bromoethoxy)-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Bis(2-bromoethoxy)-1,1’-biphenyl is an organic compound with the molecular formula C16H16Br2O2 It is a biphenyl derivative where each phenyl ring is substituted with a 2-bromoethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(2-bromoethoxy)-1,1’-biphenyl typically involves the reaction of 4,4’-dihydroxybiphenyl with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like acetone or dimethylformamide (DMF). The general reaction scheme is as follows:
4,4’-dihydroxybiphenyl+2(2-bromoethanol)→4,4’-Bis(2-bromoethoxy)-1,1’-biphenyl+2(H2O)
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions, such as using larger reactors and optimizing the purification process to ensure high yield and purity.
化学反応の分析
Types of Reactions
4,4’-Bis(2-bromoethoxy)-1,1’-biphenyl can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atoms, forming the corresponding ethoxy derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Nucleophilic Substitution: Products include azido, thioether, and ether derivatives.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include the corresponding ethoxy derivative without bromine atoms.
科学的研究の応用
4,4’-Bis(2-bromoethoxy)-1,1’-biphenyl has several scientific research applications:
Materials Science: Used as a building block for the synthesis of polymers and advanced materials with specific electronic or optical properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies:
Industrial Applications: Used in the production of specialty chemicals and as a precursor for various industrial processes.
作用機序
The mechanism of action of 4,4’-Bis(2-bromoethoxy)-1,1’-biphenyl depends on the specific application and the type of reaction it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation reactions, the ethoxy groups are oxidized to form aldehydes or carboxylic acids. The molecular targets and pathways involved vary depending on the specific reaction and application.
類似化合物との比較
Similar Compounds
4,4’-Dihydroxybiphenyl: The parent compound without the bromoethoxy groups.
4,4’-Bis(2-chloroethoxy)-1,1’-biphenyl: A similar compound where bromine atoms are replaced by chlorine atoms.
4,4’-Bis(2-iodoethoxy)-1,1’-biphenyl: A similar compound where bromine atoms are replaced by iodine atoms.
Uniqueness
4,4’-Bis(2-bromoethoxy)-1,1’-biphenyl is unique due to the presence of bromoethoxy groups, which provide specific reactivity and properties The bromine atoms make it a versatile intermediate for further functionalization through nucleophilic substitution reactions
特性
CAS番号 |
39800-60-7 |
|---|---|
分子式 |
C16H16Br2O2 |
分子量 |
400.10 g/mol |
IUPAC名 |
1-(2-bromoethoxy)-4-[4-(2-bromoethoxy)phenyl]benzene |
InChI |
InChI=1S/C16H16Br2O2/c17-9-11-19-15-5-1-13(2-6-15)14-3-7-16(8-4-14)20-12-10-18/h1-8H,9-12H2 |
InChIキー |
ZEIGAFQNBKSLIK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)OCCBr)OCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[bis(2-hydroxyethyl)amino]ethanol;2,4,6-trinitrophenol](/img/structure/B14662030.png)
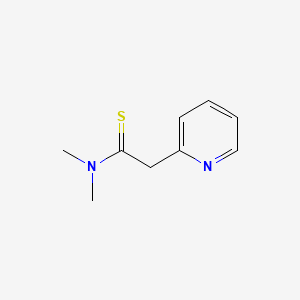
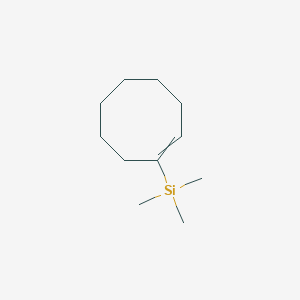
![1-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14662046.png)

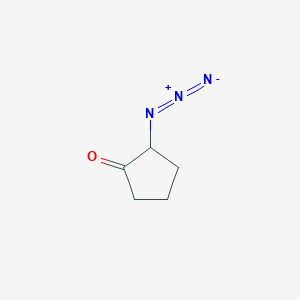

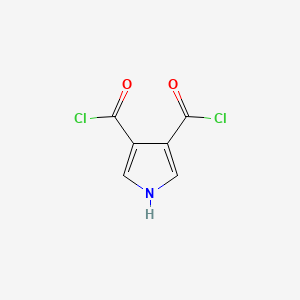
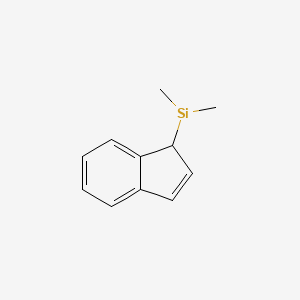

![1-[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]-3-phenylurea](/img/structure/B14662093.png)
![4-[(Phenylsulfanyl)methyl]benzonitrile](/img/structure/B14662098.png)
